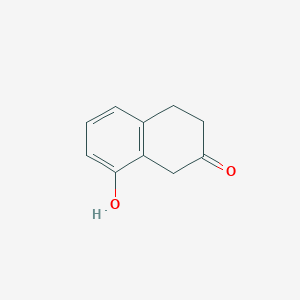

8-Hydroxy-2-tetralone

Description

BenchChem offers high-quality 8-Hydroxy-2-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxy-2-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-3,12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUSBJBOSIRESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342011 | |

| Record name | 8-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53568-05-1 | |

| Record name | 8-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Hydroxy-2-tetralone chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 8-Hydroxy-2-tetralone For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-2-tetralone is a bicyclic organic compound belonging to the tetralone family, characterized by a fused benzene ring and a cyclohexanone ring.[1] The strategic placement of a hydroxyl group on the aromatic ring and a ketone on the saturated ring imparts a unique combination of reactivity and biological potential. This guide provides a comprehensive overview of the chemical and physical properties of 8-Hydroxy-2-tetralone, its synthesis and reactivity, spectroscopic profile, and its current and potential applications in medicinal chemistry and organic synthesis. It is intended to serve as a technical resource for researchers exploring the utility of this versatile chemical scaffold.

Molecular Structure and Physicochemical Properties

8-Hydroxy-2-tetralone, with the chemical formula C₁₀H₁₀O₂, possesses a rigid bicyclic framework that is foundational to its chemical behavior.[1] The molecule's structure features a phenolic hydroxyl group at the 8-position of the aromatic ring and a carbonyl group at the 2-position of the cyclohexanone ring.[1] This arrangement facilitates intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen, influencing the compound's conformation and reactivity.

Conformational Analysis

Crystallographic studies of related tetralone derivatives suggest that the cyclohexanone ring typically adopts a half-boat or envelope conformation.[1] In this conformation, several carbon atoms of the saturated ring are nearly coplanar, while one is displaced. The aromatic ring remains planar and is nearly coplanar with the planar portion of the cyclohexanone ring, with dihedral angles generally ranging from 2° to 10°.[1] This structural arrangement is critical for understanding its interaction with biological targets.

Physicochemical Data

The key physicochemical properties of 8-Hydroxy-2-tetralone are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl and ketone oxygens) significantly influences its boiling point and thermal stability.[1]

| Property | Value | Source |

| IUPAC Name | 8-hydroxy-3,4-dihydro-1H-naphthalen-2-one | [1][2] |

| CAS Number | 53568-05-1 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.18 g/mol | [1][2] |

| Physical State | Solid at room temperature | [1] |

| Boiling Point | 333.6°C at 760 mmHg | [1] |

| Density | 1.236 g/cm³ | [1] |

| Flash Point | 141.8°C | [1] |

| Refractive Index | 1.602 | [1] |

Solubility Profile

While extensive quantitative solubility data is not widely published, a qualitative solubility profile can be inferred from its structure and data on analogous compounds. The presence of the polar hydroxyl and ketone groups allows for solubility in polar organic solvents, whereas the bicyclic hydrocarbon framework limits its solubility in water.

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The nonpolar aromatic and aliphatic rings dominate the molecule's character. |

| Ethanol, Methanol | Soluble | The hydroxyl group can participate in hydrogen bonding with alcohol solvents. |

| Acetone, Ethyl Acetate | Soluble | The ketone functionality contributes to polarity, allowing interaction with these solvents. |

| DMSO, DMF | Freely Soluble | These highly polar aprotic solvents are effective at solvating a wide range of organic molecules.[3][4] |

| Hexane, Toluene | Slightly soluble to insoluble | The molecule is too polar to be highly soluble in nonpolar hydrocarbon solvents. |

Synthesis and Reactivity

The synthesis of 8-Hydroxy-2-tetralone can be achieved through several strategic routes, leveraging foundational reactions in organic chemistry. Its reactivity is dominated by the interplay between the phenolic hydroxyl group and the ketone.

Synthetic Methodologies

Several synthetic pathways have been reported for 8-Hydroxy-2-tetralone and its derivatives.[1] Common strategies include intramolecular cyclization reactions and functional group transformations on a pre-existing tetralone scaffold.

-

Condensation of Naphthalene Derivatives: An effective method involves the condensation of naphthalene-1,8-diol with benzene in the presence of a Lewis acid like aluminum chloride.[1][5]

-

Intramolecular Friedel-Crafts Acylation: A common route to the tetralone core involves the cyclization of γ-phenylbutyric acid derivatives. For 8-hydroxy substitution, this would typically start from a precursor with a suitably positioned hydroxyl or methoxy group on the phenyl ring.[6]

-

Oxidation of Precursors: The oxidation of a tetrahydronaphthalene precursor containing a hydroxyl group at the 8-position can yield the desired product.[1]

Below is a representative workflow for a Friedel-Crafts-based synthesis.

Caption: Generalized workflow for the synthesis of 8-Hydroxy-2-tetralone.

Chemical Reactivity

The dual functionality of 8-Hydroxy-2-tetralone makes it a versatile intermediate.

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution. Its acidity allows it to act as a nucleophile in its deprotonated form.

-

Ketone Carbonyl Group: The ketone is susceptible to nucleophilic attack, reduction to a secondary alcohol, and can be a site for condensation reactions at the α-carbon.[1]

-

Synergistic Reactivity: The proximity of the two functional groups can lead to unique reactivity, including the formation of chelates with metal ions and directing effects in substitution reactions.

Spectroscopic Characterization

The structural elucidation of 8-Hydroxy-2-tetralone relies on a combination of spectroscopic techniques. The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are summarized below.

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Phenolic Proton (-OH) | δ 8.0 - 12.0 ppm (broad singlet)[1] |

| Aromatic Protons (Ar-H) | δ 6.5 - 8.0 ppm (multiplets)[1] | |

| Aliphatic Protons (-CH₂-) | δ 2.0 - 3.5 ppm (multiplets) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 195 - 210 ppm |

| Aromatic Carbons (C-OH, C-Ar) | δ 110 - 160 ppm | |

| Aliphatic Carbons (-CH₂-) | δ 20 - 50 ppm | |

| IR Spectroscopy | O-H Stretch (phenolic) | 3600 - 3200 cm⁻¹ (broad)[1] |

| C=O Stretch (ketone) | ~1680 cm⁻¹ (strong)[1] | |

| C=C Stretch (aromatic) | 1600 - 1450 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z 162[1] |

| Key Fragment [M-OH]⁺ | m/z 145[1] | |

| Key Fragment [M-CO]⁺ | m/z 134[1] |

Applications in Research and Development

8-Hydroxy-2-tetralone serves as a valuable building block and a biologically active molecule, with applications spanning pharmaceuticals and materials science.[1]

Medicinal Chemistry and Drug Development

The tetralone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7]

-

Neuroscience: The structurally related compound 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a potent and selective 5-HT1A receptor agonist, widely used as a research tool to study the serotonergic system.[8][9][10] This highlights the potential of the 8-hydroxy-tetralone core in designing novel central nervous system agents.

-

Antioxidant and Anti-inflammatory Activity: As a phenolic compound, 8-Hydroxy-2-tetralone is predicted to have antioxidant properties by scavenging free radicals.[1] Research on other tetralone derivatives has shown they can act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, an enzyme involved in inflammatory responses.[11]

-

Antimicrobial Potential: Studies have indicated that 8-Hydroxy-2-tetralone exhibits moderate antimicrobial activity against some bacterial and fungal strains, though further investigation is needed.[1] The tetralone core is present in compounds designed to combat ESKAPE pathogens.[11][12]

Caption: Potential therapeutic applications of the 8-Hydroxy-2-tetralone scaffold.

Organic Synthesis Intermediate

The reactive functional groups of 8-Hydroxy-2-tetralone make it a valuable intermediate for synthesizing more complex molecules, including natural product analogues and novel chemical entities for screening libraries.[1][13]

Experimental Protocols

This section provides standardized, high-level protocols for key assays relevant to the evaluation of 8-Hydroxy-2-tetralone.

Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.[14][15]

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

Data Analysis:

Protocol: Antimicrobial Activity (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with the test microorganism. The MIC is the lowest concentration that prevents visible growth.[11][12]

Methodology:

-

Preparation:

-

Prepare a stock solution of 8-Hydroxy-2-tetralone in a suitable solvent (e.g., DMSO).

-

Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

-

Assay Procedure:

-

In a 96-well microplate, perform a two-fold serial dilution of the compound stock solution in the broth.

-

Add the standardized microbial inoculum to each well.

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

-

Data Analysis:

-

Visually inspect the wells for turbidity (microbial growth).

-

The MIC is the lowest concentration of the compound in which no visible growth is observed.[18]

-

Safety and Handling

As a laboratory chemical, 8-Hydroxy-2-tetralone requires careful handling to minimize risk.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[16][17] Handle in a well-ventilated area or under a chemical fume hood.[17]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. The compound may be air-sensitive and should be stored under an inert atmosphere.[16][19]

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[20] Avoid formation of dust and aerosols.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[16][17]

Conclusion

8-Hydroxy-2-tetralone is a chemical entity of significant interest due to its defined structure and versatile reactivity. Its core scaffold is prominent in neuropharmacology, and its phenolic nature suggests potential in antioxidant and anti-inflammatory research. As a synthetic intermediate, it provides a robust platform for the construction of more complex and novel molecules. This guide has consolidated the key chemical properties, synthetic approaches, and potential applications to provide a foundational resource for scientists and researchers aiming to harness the potential of this valuable compound. Further in-depth studies are warranted to fully elucidate its biological mechanisms and expand its utility in drug discovery and development.[1]

References

-

DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Available from: [Link]

-

Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. (2023, March 1). PubMed Central. Available from: [Link]

-

Mechanism of action of 8-OH-DPAT on learning and memory. PubMed. Available from: [Link]

-

Sandeep Arora, et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

-

Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. International Journal of Scientific Development and Research. Available from: [Link]

-

Garai, J., et al. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PMC - NIH. Available from: [Link]

-

Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. Arkat USA. Available from: [Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (2025, October 10). PubMed Central. Available from: [Link]

-

Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats. PubMed. Available from: [Link]

-

8-Hydroxy-2-tetralone. PubChem - NIH. Available from: [Link]

-

Synthesis of 8-Methoxy-1-Tetralone. (2024, May 9). Canadian Center of Science and Education. Available from: [Link]

-

Tetralone synthesis. Organic Chemistry Portal. Available from: [Link]

-

5-Hydroxy-1-tetralone. NIST WebBook. Available from: [Link]

-

Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. (2023, June 1). ResearchGate. Available from: [Link]

-

General synthesis of 8-aryl-2-tetralones. PubMed. Available from: [Link]

-

Antimicrobial Susceptibility Testing. APEC. Available from: [Link]

-

8-OH-DPAT. Wikipedia. Available from: [Link]

-

Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Available from: [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available from: [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). PMC - NIH. Available from: [Link]

Sources

- 1. Buy 8-Hydroxy-2-tetralone | 53568-05-1 [smolecule.com]

- 2. 8-Hydroxy-2-tetralone | C10H10O2 | CID 577766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccsenet.org [ccsenet.org]

- 6. Tetralone synthesis [organic-chemistry.org]

- 7. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. beta-Tetralone(530-93-8) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijsdr.org [ijsdr.org]

- 14. mdpi.com [mdpi.com]

- 15. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 18. apec.org [apec.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. calpaclab.com [calpaclab.com]

The Synthetic Landscape of 8-Hydroxy-2-tetralone: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the 8-Hydroxy-2-tetralone Scaffold

8-Hydroxy-2-tetralone is a key bicyclic aromatic ketone that serves as a pivotal building block in the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system (CNS).[1] Its rigid, conformationally restricted framework, coupled with the synthetically versatile hydroxyl and ketone functionalities, makes it an attractive scaffold for the design of selective receptor ligands.[2] Notably, 8-Hydroxy-2-tetralone is a critical precursor to the widely studied 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a compound that has been instrumental in elucidating the role of serotonin in various physiological and pathological processes, including anxiety, depression, and memory.[3][4]

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 8-Hydroxy-2-tetralone. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic strategy based on factors such as starting material availability, scalability, and desired purity. Each pathway is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and an analysis of its advantages and limitations.

Core Synthesis Pathways

The synthesis of 8-Hydroxy-2-tetralone can be broadly approached through three main strategies:

-

Demethylation of 8-Methoxy-2-tetralone: This is arguably the most common and well-documented route, leveraging the commercially available or readily synthesized methoxy analogue.

-

Catalytic Oxidation of 8-Hydroxytetralin: This pathway offers a direct approach from the corresponding hydroxylated tetralin precursor.

-

Ring-Forming Reactions (e.g., Robinson Annulation): While less specifically documented for this particular target, classic ring-forming reactions provide a potential de novo route to the tetralone core.

Pathway 1: Demethylation of 8-Methoxy-2-tetralone

This pathway involves the initial synthesis of 8-Methoxy-2-tetralone followed by the cleavage of the methyl ether to unveil the desired hydroxyl group. The synthesis of the methoxy precursor is a critical first step, with an efficient procedure starting from 2-bromophenylacetic acid.[5][6]

Synthesis of 8-Methoxy-2-tetralone

The synthesis of 8-Methoxy-2-tetralone can be achieved in a multi-step sequence involving Friedel-Crafts acylation, cyclization, and methoxylation. A particularly effective method starts with the conversion of 2-bromophenylacetic acid to its acid chloride, followed by a Friedel-Crafts reaction with ethylene to form 8-bromo-2-tetralone. Subsequent nucleophilic substitution with sodium methoxide, often catalyzed by a copper(I) salt, yields 8-Methoxy-2-tetralone.[5]

Experimental Protocol: Synthesis of 8-Methoxy-2-tetralone [6]

-

Preparation of 8-Bromo-2-tetralone: To a solution of 2-bromophenylacetic acid in dichloromethane, add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0 °C. After stirring, introduce ethylene gas to initiate the Friedel-Crafts acylation and cyclization. The reaction is then worked up to yield 8-bromo-2-tetralone.

-

Methoxylation: A mixture of 8-bromo-2-tetralone, sodium methoxide, and a catalytic amount of copper(I) bromide in a suitable solvent (e.g., methanol or DMF) is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography to afford 8-Methoxy-2-tetralone.

Demethylation to 8-Hydroxy-2-tetralone

The cleavage of the aryl methyl ether in 8-Methoxy-2-tetralone is a crucial final step. Several reagents are effective for this transformation, with boron tribromide (BBr₃) and hydrobromic acid (HBr) being the most common.[7][8][9]

Mechanism of Demethylation with BBr₃: Boron tribromide, a strong Lewis acid, coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. This results in the formation of a bromomethane and a boron-phenoxy intermediate, which is subsequently hydrolyzed during workup to yield the desired phenol.[7]

Experimental Protocol: Demethylation of 8-Methoxy-2-tetralone with BBr₃ [8]

-

Dissolve 8-Methoxy-2-tetralone in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1M in dichloromethane) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 8-Hydroxy-2-tetralone.

Mechanism of Demethylation with HBr: In this classic method, the ether oxygen is protonated by the strong acid, HBr. The resulting oxonium ion is then attacked by the bromide ion in an SN2 fashion, cleaving the methyl-oxygen bond to give the phenol and methyl bromide.[9]

Experimental Protocol: Demethylation of 8-Methoxy-2-tetralone with HBr [9]

-

To a solution of 8-Methoxy-2-tetralone in a suitable solvent like acetic acid, add a concentrated aqueous solution of hydrobromic acid (e.g., 48% HBr).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 8-Hydroxy-2-tetralone.

Diagram of Pathway 1: Demethylation of 8-Methoxy-2-tetralone

Caption: Synthesis of 8-Hydroxy-2-tetralone via demethylation of 8-Methoxy-2-tetralone.

Pathway 2: Catalytic Oxidation of 8-Hydroxytetralin

This pathway offers a more direct route to 8-Hydroxy-2-tetralone, provided that the starting material, 8-hydroxytetralin, is readily available. The core of this method is the selective oxidation of the benzylic methylene group at the C2 position to a carbonyl group.

A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), or other methods such as using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10][11] Care must be taken to avoid over-oxidation or oxidation at other positions.

Mechanism of Oxidation with PCC: The reaction likely proceeds through the formation of a chromate ester intermediate at the C2 position. Subsequent base-assisted elimination of this intermediate leads to the formation of the ketone.

Experimental Protocol: Oxidation of 8-Hydroxytetralin with PCC

-

To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane, add a solution of 8-hydroxytetralin in dichloromethane.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 8-Hydroxy-2-tetralone.

Diagram of Pathway 2: Catalytic Oxidation of 8-Hydroxytetralin

Caption: A hypothetical Robinson annulation pathway to 8-Hydroxy-2-tetralone.

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route to 8-Hydroxy-2-tetralone will depend on various factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. The following table provides a comparative overview of the discussed pathways.

| Parameter | Pathway 1: Demethylation | Pathway 2: Catalytic Oxidation | Pathway 3: Robinson Annulation |

| Starting Materials | 2-Bromophenylacetic acid or 8-Methoxy-2-tetralone | 8-Hydroxytetralin | Substituted cyclohexanone and methyl vinyl ketone |

| Typical Yield | Good to excellent (for demethylation step) | Moderate to good | Variable, requires optimization |

| Scalability | Generally scalable | Scalable, but may require large amounts of oxidizing agents | Potentially scalable, but may be complex |

| Advantages | - Well-established and reliable- High-yielding final step- Access to a key intermediate (8-methoxy-2-tetralone) | - Direct and potentially shorter route- Avoids the use of harsh demethylating agents | - Convergent approach- Builds the core skeleton from simpler fragments |

| Disadvantages | - Multi-step synthesis of the precursor- Use of corrosive and hazardous reagents (BBr₃, HBr) | - Availability of 8-hydroxytetralin may be limited- Potential for over-oxidation or side reactions- Use of toxic heavy metal oxidants (e.g., PCC) | - Less documented for this specific target- May require significant optimization for regioselectivity and yield- Potential for side reactions like polymerization |

Conclusion: Strategic Selection of a Synthetic Pathway

The synthesis of 8-Hydroxy-2-tetralone is a critical step in the development of numerous CNS-active compounds. This guide has detailed three primary synthetic strategies, each with its own set of advantages and challenges.

-

The demethylation of 8-Methoxy-2-tetralone stands out as the most robust and well-documented pathway, offering a reliable route to high-purity material, albeit through a multi-step sequence.

-

The catalytic oxidation of 8-hydroxytetralin presents a more direct and potentially atom-economical alternative, contingent on the availability of the starting material and careful control of the oxidation conditions.

-

The Robinson annulation offers a more academic and exploratory approach, providing an opportunity for the development of a novel de novo synthesis.

For drug development professionals, the choice of synthesis will ultimately be guided by a balance of factors including cost, scalability, safety, and the specific requirements of the downstream applications. The detailed protocols and comparative analysis provided herein are intended to serve as a valuable resource for making these critical decisions and for the successful synthesis of this important molecular scaffold.

References

-

Wikipedia. Robinson annulation. [Link]

-

Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

-

Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). [Link]

- Farina, V.; et al. Oxidative Dehydrogenation of 1-Tetralones: Synthesis of Juglone, Naphthazarin, and α-Hydroxyanthraquinones. J. Org. Chem.1987, 52 (1), 117-120.

- Glennon, R. A.; et al. 2-(Alkylamino)tetralin Derivatives: Interaction With 5-HT1A Serotonin Binding Sites. J. Med. Chem.1988, 31 (5), 867-870.

- Bhatt, M. V.; Kulkarni, S. U. Boron Tribromide. Synthesis1983, 1983 (04), 249-282.

-

ResearchGate. Dimethylation with BBr3?. [Link]

-

Common Organic Chemistry. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). [Link]

- Banerjee, A. K.; et al. Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry2024, 16 (2), 1-24.

- Vera, W.; et al. Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. Tetrahedron2000, 56 (32), 5855-5859.

- Lee, S.; Frescas, S. P.; Nichols, D. E. A New, Simple Procedure For The Preparation of 8-Methoxy-2-Tetralone.

- Cervo, L.; Samanin, R. Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist. European Journal of Pharmacology1987, 144 (2), 223-229.

- Sousa, C.; Silva, P. J. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. J. Org. Chem.2015, 80 (22), 11236-11243.

-

Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]

- Wang, Y.; et al. Regioselective Oxidation of Tetrahydronaphthalenes to α‐Tetralone Derivatives Using DDQ as Oxidizing. ChemistrySelect2023, 8 (35), e202302143.

- Handa, B. K.; et al. The Putative Serotonin Receptor Agonist 8-hydroxy-2-(di-n-propylamino)tetralin Antagonizes the Antinociceptive Effect of Morphine. Neuroscience Letters1985, 54 (1), 71-75.

- Padmavathi, K. N.; et al. Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. International Journal of Scientific Development and Research2024, 9 (7), 283-288.

- Chalmers, D. T.; et al. Hippocampal 8-[3H]hydroxy-2-(di-n-propylamino) tetralin binding site densities, serotonin receptor (5-HT1A) messenger ribonucleic acid abundance, and serotonin levels parallel the activity of the hypothalamopituitary-adrenal axis in rat. J. Neurochem.1992, 59 (3), 1062-1070.

- Carreño, M. C.; et al. General synthesis of 8-aryl-2-tetralones. J. Org. Chem.2006, 71 (13), 4956-4964.

- Duggirala, S. M.; et al. Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery2021, 18 (1), 2-15.

- Baumgarten, G.; et al. Effects of the serotonin1A Agonist, 8-hydroxy-2-(di-n-propylamino)tetralin on Neurochemical Responses to Stress. J. Pharmacol. Exp. Ther.1992, 261 (2), 717-724.

- Van der Poel, A. M.; et al. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein J. Org. Chem.2023, 19, 1346-1355.

- Zuo, H.; et al. Synthesis of (-)-5-hydroxy-2-(N-propylamino)tetralin. Journal of Beijing University of Chemical Technology2007, 34 (6), 575-578.

- Wogar, M. A.; et al. Effects of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) on performance on two operant timing schedules. Psychopharmacology1998, 135 (3), 255-263.

- Li, Y.; et al. Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules2023, 28 (4), 1895.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hippocampal 8-[3H]hydroxy-2-(di-n-propylamino) tetralin binding site densities, serotonin receptor (5-HT1A) messenger ribonucleic acid abundance, and serotonin levels parallel the activity of the hypothalamopituitary-adrenal axis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 9. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) [commonorganicchemistry.com]

- 10. journals.ut.ac.ir [journals.ut.ac.ir]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical Characteristics of 8-Hydroxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 8-Hydroxy-2-tetralone (CAS No: 53568-05-1). As a key intermediate in the synthesis of various biologically active compounds, a thorough understanding of its properties is paramount for researchers in drug discovery and development. This document consolidates critical data on its structural, physical, and spectral properties, alongside essential information on its handling, storage, and analysis. The causal relationships behind its observed characteristics are explained to provide field-proven insights for laboratory applications.

Molecular Structure and Identification

8-Hydroxy-2-tetralone, with the IUPAC name 8-hydroxy-3,4-dihydronaphthalen-2(1H)-one, is a bicyclic organic compound. Its structure features a fused benzene ring and a cyclohexanone ring, classifying it as a tetralone derivative.[1] The presence of a hydroxyl group at the 8-position and a ketone at the 2-position are key functional groups that dictate its chemical behavior and physical properties.[1]

The molecular formula of 8-Hydroxy-2-tetralone is C₁₀H₁₀O₂, and it has a molecular weight of approximately 162.18 g/mol .[1]

| Identifier | Value |

| IUPAC Name | 8-hydroxy-3,4-dihydronaphthalen-2(1H)-one[1] |

| CAS Number | 53568-05-1[1] |

| Molecular Formula | C₁₀H₁₀O₂[1] |

| Molecular Weight | 162.18 g/mol [1] |

| Canonical SMILES | C1CC2=C(CC1=O)C(=CC=C2)O[1] |

| InChI Key | NDUSBJBOSIRESA-UHFFFAOYSA-N[1] |

graph "Molecular_Structure_of_8-Hydroxy-2-tetralone" { layout=neato; node [shape=plaintext]; mol [pos="0,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=577766&t=l", label=""]; }digraph "MS_Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C10H10O2]+•\nm/z = 162"]; M_minus_H2O [label="[C10H8O]+•\nm/z = 144"]; M_minus_C2H4O [label="[C8H6O]+•\nm/z = 118"]; M_minus_CO [label="[C9H10O]+•\nm/z = 134"];

M -> M_minus_H2O [label="- H2O"]; M -> M_minus_C2H4O [label="- C2H4O (RDA)"]; M -> M_minus_CO [label="- CO"]; }

Figure 2: Proposed mass spectrometry fragmentation pathways.

Safety, Handling, and Storage

Contradictory safety information exists in various sources. While some indicate it is not a hazardous substance,[2] others provide specific hazard statements. Therefore, it is prudent to handle 8-Hydroxy-2-tetralone with care, adhering to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [3]* Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. [3]* Storage: Store in a tightly sealed container in a cool, dry place. [3]

Analytical and Purification Methodologies

The purity of 8-Hydroxy-2-tetralone is critical for its use in synthesis. Several analytical techniques can be employed for purity assessment.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard and reliable technique for determining the purity of 8-Hydroxy-2-tetralone.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity analysis and to identify volatile impurities.

Figure 3: General analytical workflow for 8-Hydroxy-2-tetralone.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like 8-Hydroxy-2-tetralone. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: Based on its solubility profile, a mixed solvent system is likely to be effective. A good starting point would be a polar solvent in which the compound is soluble when hot (e.g., ethanol or acetone) and a nonpolar solvent in which it is insoluble (e.g., hexane or water). [4]2. Dissolution: Dissolve the crude 8-Hydroxy-2-tetralone in a minimal amount of the hot primary solvent (e.g., ethanol).

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Induce Crystallization: Slowly add the second, nonpolar solvent (e.g., water or hexane) dropwise to the hot solution until a slight cloudiness persists. Reheat gently until the solution becomes clear again.

-

Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Conclusion

This technical guide has synthesized the key physical and chemical characteristics of 8-Hydroxy-2-tetralone, providing a valuable resource for researchers and professionals in the field of drug development. A comprehensive understanding of its properties, as detailed in this document, is essential for its effective and safe utilization in the laboratory. Further experimental investigation is warranted to establish a definitive melting point and quantitative solubility data in a range of common laboratory solvents.

References

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectral data of 8HQ. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]

-

ScienceOfSpectroscopy.info. (n.d.). IR Absorption Table. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Retrieved from [Link]

-

J-Stage. (n.d.). Condensation of 2-Naphthol and Naphthalenediols with o-Dichlorobenzene in the Presence of Aluminum Halides. Retrieved from [Link]

-

Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methoxy-2-tetralone. Retrieved from [Link]

-

Semantic Scholar. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Tetralone. Retrieved from [Link]

-

Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Studies in dehydrogenation of 6-methoxy-1-tetralone. Structure of a novel product formed with tetrachloro-1,2-benzoquinone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of 8-Hydroxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Hydroxy-2-tetralone, a key organic intermediate with significant potential in medicinal chemistry and materials science. The document delves into the molecule's core structural features, spectroscopic signature, and established synthetic pathways. Furthermore, it explores its nascent biological activities, particularly as an antioxidant and antimicrobial agent, and discusses its potential role as a modulator of inflammatory pathways. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of tetralone-based compounds in drug discovery and development.

Introduction: The Tetralone Scaffold in a Modern Context

The tetralone framework, characterized by a fused benzene and cyclohexanone ring system, is a privileged scaffold in medicinal chemistry.[1] Its rigid, bicyclic structure provides a versatile platform for the spatial presentation of functional groups, enabling interaction with a variety of biological targets. 8-Hydroxy-2-tetralone, with its strategic placement of a hydroxyl group on the aromatic ring and a ketone in the aliphatic ring, represents a synthetically accessible and functionally rich derivative. This guide will elucidate the key chemical and biological properties of this molecule, providing a scientific rationale for its utilization in advanced research applications.

Molecular Structure and Spectroscopic Characterization

The molecular integrity of 8-Hydroxy-2-tetralone is established through a combination of spectroscopic techniques that probe its unique electronic and atomic environment.

Core Molecular Structure

8-Hydroxy-2-tetralone possesses the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol .[2] The structure features a naphthalene core with one ring saturated to a cyclohexanone. The hydroxyl (-OH) group at the C8 position and the carbonyl (C=O) group at the C2 position are the key functional groups that dictate its chemical reactivity and potential biological interactions.

Spectroscopic Data and Interpretation

A thorough understanding of the spectroscopic data is paramount for the unambiguous identification and quality control of 8-Hydroxy-2-tetralone.

¹H NMR (Predicted):

-

Aromatic Protons (3H): The protons on the benzene ring are expected to appear in the downfield region (δ 6.5-7.5 ppm) as a complex multiplet, influenced by the electron-donating hydroxyl group.

-

Aliphatic Protons (6H): The protons on the cyclohexanone ring will be found in the upfield region (δ 2.0-3.5 ppm). The protons alpha to the carbonyl group (at C1 and C3) will be deshielded and likely appear as triplets or multiplets. The protons at C4, adjacent to the aromatic ring, will also exhibit characteristic shifts.

-

Hydroxyl Proton (1H): A broad singlet, the chemical shift of which is dependent on solvent and concentration, is expected for the phenolic proton.

¹³C NMR (Predicted):

-

Carbonyl Carbon (C2): The ketone carbonyl carbon will be the most downfield signal, typically in the range of δ 195-210 ppm.[6]

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C8) will be significantly shielded, while the other carbons will show shifts consistent with a substituted benzene ring.

-

Aliphatic Carbons (4C): The four sp³ hybridized carbons of the cyclohexanone ring will appear in the upfield region (δ 20-50 ppm).

The IR spectrum of 8-Hydroxy-2-tetralone is characterized by two prominent absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C=O Stretch: A strong, sharp peak around 1700-1720 cm⁻¹, corresponding to the ketone carbonyl group.

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 162, confirming the molecular weight of the compound.

Synthesis of 8-Hydroxy-2-tetralone: A Guided Protocol

The synthesis of 8-Hydroxy-2-tetralone can be strategically approached in a two-step sequence starting from commercially available precursors. This involves the initial synthesis of the methoxy-protected intermediate, 8-Methoxy-2-tetralone, followed by a demethylation step.

Synthesis of 8-Methoxy-2-tetralone

A robust and scalable synthesis of 8-Methoxy-2-tetralone has been reported, which serves as the foundational step.[7]

Experimental Protocol:

-

Step 1: Friedel-Crafts Acylation/Cyclization: 2-Bromophenylacetic acid is converted to its acid chloride, which then undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid (e.g., AlCl₃) to yield 8-bromo-2-tetralone.

-

Step 2: Ketal Protection: The ketone functionality of 8-bromo-2-tetralone is protected as a ketal using ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Step 3: Copper-Catalyzed Methoxylation: The resulting 8-bromo-2-tetralone ketal is subjected to a copper(I)-catalyzed methoxylation reaction using sodium methoxide to replace the bromine atom with a methoxy group.

-

Step 4: Deprotection: The ketal protecting group is removed by acid-catalyzed hydrolysis to afford 8-Methoxy-2-tetralone.

Demethylation to 8-Hydroxy-2-tetralone

The final step in the synthesis is the cleavage of the methyl ether to unveil the desired hydroxyl group. Several reagents are effective for the demethylation of aryl methyl ethers.[8]

Experimental Protocol (General):

-

Reagent Selection: Boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM) is a common and effective reagent for this transformation. Alternatively, strong acids such as hydrobromic acid (HBr) can be employed.

-

Reaction Conditions: 8-Methoxy-2-tetralone is dissolved in a dry, inert solvent and cooled to a low temperature (e.g., 0 °C or -78 °C). The demethylating agent is added slowly, and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched, typically with water or methanol, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography to yield pure 8-Hydroxy-2-tetralone.

Biological Activities and Potential Applications

While extensive biological profiling of 8-Hydroxy-2-tetralone is still emerging, preliminary studies and the activities of related tetralone derivatives suggest promising avenues for further investigation.

Antioxidant Properties

Several studies have indicated that hydroxylated aromatic compounds, including tetralone derivatives, possess antioxidant properties.[2] The phenolic hydroxyl group of 8-Hydroxy-2-tetralone can act as a hydrogen atom donor to scavenge free radicals, thereby mitigating oxidative stress.

Experimental Protocol for Antioxidant Activity Assay (DPPH Method):

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A series of dilutions of 8-Hydroxy-2-tetralone are also prepared.

-

Assay Procedure: The DPPH solution is mixed with the test compound solutions in a 96-well plate. A control containing only DPPH and methanol is included.

-

Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration.

Antimicrobial Activity

Tetralone derivatives have been reported to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.[2] The planar aromatic system and the presence of the hydroxyl group in 8-Hydroxy-2-tetralone may facilitate its interaction with microbial cell membranes or intracellular targets.

Quantitative Data for Related Tetralone Derivatives: While specific MIC values for 8-Hydroxy-2-tetralone are not readily available, studies on other tetralone derivatives have shown promising results. For instance, certain aminoguanidinium-tetralone derivatives have demonstrated potent activity against ESKAPE pathogens, with MIC values as low as 0.5 µg/mL against Staphylococcus aureus.[9]

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| Aminoguanidinium-tetralones | S. aureus | 0.5 - 4 | [9] |

| Halogenated 8-Hydroxyquinolines | Gram-positive bacteria | 5.57 - 89.09 µM | [10] |

Potential Role in Inflammatory Signaling

Recent research has identified tetralone derivatives as inhibitors of Macrophage Migration Inhibitory Factor (MIF).[9][11] MIF is a pro-inflammatory cytokine that plays a critical role in the innate immune response. By inhibiting the tautomerase activity of MIF, these compounds can attenuate macrophage activation. Given its structural similarity, 8-Hydroxy-2-tetralone warrants investigation as a potential MIF inhibitor, which could have therapeutic implications for inflammatory diseases.

Future Directions and Conclusion

8-Hydroxy-2-tetralone is a molecule of significant interest with a solid foundation for further exploration. The synthetic pathways are well-defined, and its core structure is amenable to further derivatization to probe structure-activity relationships. Future research should focus on:

-

Definitive Spectroscopic Characterization: Publishing the fully assigned ¹H and ¹³C NMR spectra of 8-Hydroxy-2-tetralone to serve as a standard reference.

-

Quantitative Biological Evaluation: Determining the specific IC₅₀ and MIC values for its antioxidant and antimicrobial activities against a broad panel of radicals and pathogens.

-

Mechanism of Action Studies: Investigating its potential as a MIF inhibitor and exploring its effects on downstream signaling pathways in inflammatory responses.

References

-

PubChem. 1-Tetralone. National Center for Biotechnology Information. [Link]

-

Chen, J., et al. (2021). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters. [Link]

-

Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PubMed. [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. [Link]

-

Banerjee, A. K., et al. (2000). Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. ResearchGate. [Link]

-

Riyajan, S., et al. (2021). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PLOS ONE. [Link]

-

Chaitramallu, M., et al. (2017). SYNTHESIS AND BIOLOGICAL SCREENING OF ANALOGS OF ARYL TETRALONE. Indo American Journal of Pharmaceutical Research. [Link]

-

Mahidol University. (n.d.). Publication: Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Mahidol University Institutional Repository. [Link]

-

ACS Omega. (2024, September 11). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. [Link]

-

ResearchGate. (2025, August 10). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. [Link]

-

Lee, S., Frescas, S. P., & Nichols, D. E. (1995). New, Simple Procedure For The Preparation of 8-Methoxy-2-Tetralone. Scribd. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. (2025, December 31). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. [Link]

-

CNKI. (n.d.). Synthesis of (-)-5-hydroxy-2-(N-propylamino)tetralin. [Link]

-

Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. Canadian Center of Science and Education. [Link]

-

IDEAS/RePEc. (2024). Synthesis of 8-Methoxy-1-Tetralone. [Link]

-

MDPI. (2022, October 21). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [Link]

-

PubChem. 1-Tetralone. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 8-Hydroxy-2-tetralone | 53568-05-1 [smolecule.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. beta-Tetralone(530-93-8) 13C NMR spectrum [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Hydroxy-2-tetralone (CAS 53568-05-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Hydroxy-2-tetralone (CAS 53568-05-1), a versatile bicyclic ketone with significant potential in various scientific domains. This document delves into its fundamental chemical and physical properties, detailed synthesis and purification protocols, and thorough analytical characterization. Furthermore, it explores its emerging biological activities, including its antioxidant and antimicrobial properties, supported by established experimental assays. Safety and handling protocols are also discussed to ensure its proper utilization in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug discovery, facilitating further investigation into the promising applications of this compound.

Chemical and Physical Properties

8-Hydroxy-2-tetralone, systematically named 8-hydroxy-3,4-dihydronaphthalen-2(1H)-one, is a polycyclic aromatic ketone.[1] Its structure features a fused benzene and cyclohexanone ring system, with a hydroxyl group at the 8-position of the aromatic ring and a ketone at the 2-position of the saturated ring.[2] This unique arrangement of functional groups imparts both phenolic and ketonic characteristics to the molecule, influencing its reactivity and physical properties.

Table 1: Physicochemical Properties of 8-Hydroxy-2-tetralone

| Property | Value | Source |

| CAS Number | 53568-05-1 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [2] |

| Appearance | Colorless oil or white solid | [3] |

| Boiling Point | 333.6 °C at 760 mmHg | [2] |

| Melting Point | 18 °C | [3] |

| Flash Point | 141.8 °C | [2] |

| Density | 1.106 g/mL | [3] |

| Solubility | Soluble in basic water | [3] |

| InChI Key | NDUSBJBOSIRESA-UHFFFAOYSA-N | [2] |

| SMILES | C1CC2=C(CC1=O)C(=CC=C2)O | [2] |

Synthesis and Purification

The synthesis of 8-Hydroxy-2-tetralone can be achieved through various synthetic routes. One common approach involves the cyclization of precursor molecules. For instance, it can be synthesized from 2-bromophenylacetic acid through a multi-step process involving Friedel-Crafts acylation/cyclization, ketal protection, copper(I)-catalyzed methoxylation, and subsequent deprotection. While this method is effective for a related compound, 8-methoxy-2-tetralone, a similar strategy can be adapted.[1] Another reported method is the reductive cleavage of 2-naphthyl ethers.[3]

Illustrative Synthetic Pathway

A general synthetic approach is outlined below, demonstrating the key transformations required. This pathway is illustrative and may require optimization for specific laboratory conditions.

Caption: Generalized synthetic workflow for 8-Hydroxy-2-tetralone.

Step-by-Step Synthesis Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on common organic synthesis techniques for tetralone derivatives.[4]

Step 1: Formylation of a Tetralone Precursor

-

To a stirred suspension of sodium hydride (pre-washed with petroleum ether to remove mineral oil) in dry benzene under an inert atmosphere, add a catalytic amount of ethanol.

-

Stir the mixture at room temperature for 1 hour.

-

Slowly add ethyl formate dropwise and continue stirring for another hour.

-

Add the chosen tetralone precursor dropwise to the reaction mixture and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Purification

-

The crude product can be purified by column chromatography on silica gel.[5][6]

-

A solvent system of hexane and ethyl acetate in a suitable ratio is typically used as the eluent.[6]

-

Monitor the fractions by TLC to collect the pure product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Analytical Characterization

The structural confirmation and purity assessment of synthesized 8-Hydroxy-2-tetralone are crucial. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the cyclohexanone ring resonate more upfield. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.[2]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with those attached to the hydroxyl and alkyl groups having characteristic shifts), and the aliphatic carbons of the saturated ring.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.[2]

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[2]

-

A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretching of the ketone.[2]

-

Absorptions in the 1400-1600 cm⁻¹ region are indicative of C=C stretching within the aromatic ring.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of 162.19.[2]

-

Common fragmentation patterns may include the loss of a hydroxyl radical or a water molecule.

Biological Activities and Potential Applications

Preliminary studies suggest that 8-Hydroxy-2-tetralone possesses interesting biological activities, making it a compound of interest for further investigation in drug discovery.

Antioxidant Activity

As a phenolic compound, 8-Hydroxy-2-tetralone is anticipated to exhibit antioxidant properties. The mechanism of action is likely through hydrogen atom transfer (HAT) or single-electron transfer (SET) to neutralize free radicals.[2][8] The phenolic hydroxyl group can donate a hydrogen atom to a radical, thereby stabilizing it and terminating the radical chain reaction.[9]

Sources

- 1. scribd.com [scribd.com]

- 2. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Tetralone - Wikipedia [en.wikipedia.org]

- 4. ijsdr.org [ijsdr.org]

- 5. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Biological Activity of 8-Hydroxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-2-tetralone is a bicyclic organic compound belonging to the tetralone family, characterized by a fused benzene and cyclohexanone ring system. While its intrinsic biological activities are an area of emerging research, its primary and well-established role is that of a critical intermediate in the synthesis of potent neuropharmacological agents. This guide provides a comprehensive overview of 8-Hydroxy-2-tetralone, detailing its chemical properties, its pivotal function in the synthesis of serotonergic and dopaminergic ligands like 8-OH-DPAT, and explores the evidence for its direct biological effects, including potential antioxidant and anti-inflammatory properties. Methodologies for synthesis, characterization, and biological evaluation are presented to provide researchers with a robust framework for future investigations into this versatile molecule.

Introduction to 8-Hydroxy-2-tetralone

8-Hydroxy-2-tetralone (CAS 53568-05-1) is a phenolic ketone with the molecular formula C₁₀H₁₀O₂.[1] Its structure, featuring a hydroxyl group on the aromatic ring and a ketone on the saturated ring, confers upon it a unique reactivity that is highly valuable in medicinal chemistry.[1] While some research suggests potential antioxidant and antimicrobial properties, its most significant contribution to date has been as a foundational scaffold for constructing more complex molecules with high affinity for central nervous system (CNS) receptors.[1]

The principal application of 8-Hydroxy-2-tetralone is in the synthesis of aminotetralin derivatives, which are renowned for their potent and often selective interactions with serotonin (5-HT) and dopamine (D) receptors.[2][3] Understanding the chemistry and biological context of this precursor is therefore essential for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

The Pivotal Role as a Synthetic Intermediate

The primary significance of 8-Hydroxy-2-tetralone in drug discovery lies in its role as a key precursor to 8-Hydroxy-2-(di-n-propylamino)tetralin, commonly known as 8-OH-DPAT.[3][4] 8-OH-DPAT is a canonical, potent, and selective full agonist for the serotonin 5-HT₁ₐ receptor and has been instrumental in decades of neuroscience research.[5][6]

Synthesis of 8-OH-DPAT: A Strategic Application

The conversion of 8-Hydroxy-2-tetralone to 8-OH-DPAT is a classic example of reductive amination. This process is a cornerstone of medicinal chemistry for installing amine functionalities.

Conceptual Workflow for 8-OH-DPAT Synthesis:

Caption: Synthetic workflow from 8-Hydroxy-2-tetralone to 8-OH-DPAT.

The R-enantiomer of 8-OH-DPAT is recognized as the more potent agonist at the 5-HT₁ₐ receptor.[6] The neuropharmacological profile of 8-OH-DPAT is extensive, demonstrating effects that are antidepressant, anxiolytic, analgesic, and neuroprotective in various animal models.[5][7] Specifically, administration of 8-OH-DPAT has been shown to attenuate cognitive deficits and reduce hippocampal cell loss after traumatic brain injury in rats.[7]

Intrinsic Biological Activities of Tetralones

While often overshadowed by its derivatives, the tetralone scaffold itself possesses intrinsic biological activities. Research into various substituted tetralones has revealed a range of effects, suggesting that 8-Hydroxy-2-tetralone may also share some of these properties.

Potential Anti-Inflammatory Activity

Derivatives of the parent compound, 2-tetralone, have been investigated as inhibitors of Macrophage Migration Inhibitory Factor (MIF).[8][9] MIF is a pro-inflammatory cytokine, and its inhibition can attenuate the inflammatory response.[9] Studies on certain tetralone derivatives have shown they can reduce the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages.[8]

Hypothesized Anti-Inflammatory Mechanism:

Caption: Potential anti-inflammatory pathway modulation by tetralones.

Although direct evidence for 8-Hydroxy-2-tetralone is limited, its structural similarity to other anti-inflammatory tetralones makes this a promising area for future research.[8][10]

Potential Antioxidant Properties

Some commercial suppliers and preliminary research suggest that 8-Hydroxy-2-tetralone may possess antioxidant properties, attributed to its phenolic hydroxyl group which can act as a free radical scavenger.[1] This is a common feature of phenolic compounds, which can donate a hydrogen atom to neutralize reactive oxygen species, thereby mitigating oxidative stress.[1]

Neuroprotective Potential

Given its role as a precursor to neuroprotective agents like 8-OH-DPAT and the known neuroprotective effects of other tetralone derivatives in models of Alzheimer's disease, 8-Hydroxy-2-tetralone is a candidate for direct neuroprotective activity screening.[7][11] Certain tetralone derivatives have shown the ability to inhibit acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and amyloid-β aggregation, all of which are key pathological hallmarks of Alzheimer's.[11]

Experimental Protocols for Biological Evaluation

To rigorously assess the potential biological activities of 8-Hydroxy-2-tetralone, a series of well-established in vitro assays are recommended.

In Vitro Assay for Serotonergic/Dopaminergic Activity

The primary screening for CNS activity involves receptor binding assays to determine the affinity of 8-Hydroxy-2-tetralone for key neurotransmitter receptors.

Table 1: Comparison of Binding Affinities for 8-OH-DPAT (a derivative) at Human Receptors

| Compound | Receptor | Binding Affinity (Kᵢ or pIC₅₀) | Efficacy | Reference |

|---|---|---|---|---|

| 8-OH-DPAT | 5-HT₁ₐ | pIC₅₀ = 8.19 | Full Agonist | [12] |

| 5-HT₇ | Kᵢ = 466 nM | Agonist | [12] | |

| D₂/D₃ | Lower affinity vs 5-HT₁ₐ | Agonist | [3] |

(Note: Data for the parent 8-Hydroxy-2-tetralone is not widely published and represents a key research gap.)

Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of 8-Hydroxy-2-tetralone for the 5-HT₁ₐ receptor.

-

Materials:

-

Cell membranes expressing human 5-HT₁ₐ receptors.

-

Radioligand: [³H]8-OH-DPAT.

-

Test compound: 8-Hydroxy-2-tetralone, dissolved in appropriate solvent (e.g., DMSO).

-

Non-specific binding control: High concentration of a known 5-HT₁ₐ ligand (e.g., unlabeled serotonin or 8-OH-DPAT).

-

Assay buffer (e.g., Tris-HCl with cofactors).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of 8-Hydroxy-2-tetralone.

-

In a multi-well plate, combine the receptor membranes, a fixed concentration of [³H]8-OH-DPAT, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add the high-concentration unlabeled ligand.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of 8-Hydroxy-2-tetralone.

-

Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀ value, which can then be converted to the Kᵢ (inhibition constant).

-

-

Causality and Validation: This assay directly measures the interaction between the compound and the receptor target. The use of a specific radioligand and controls for non-specific binding ensures that the measured effect is due to competitive binding at the 5-HT₁ₐ site.

In Vitro Assay for Anti-Inflammatory Activity

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Objective: To assess the ability of 8-Hydroxy-2-tetralone to inhibit the production of the pro-inflammatory mediator NO in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials:

-

RAW 264.7 murine macrophage cell line.

-

LPS (from E. coli).

-

Test compound: 8-Hydroxy-2-tetralone.

-

Griess Reagent (for NO measurement).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 8-Hydroxy-2-tetralone for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's protocol.

-

Measure absorbance using a plate reader (typically at 540 nm).

-

In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure the observed NO reduction is not due to cytotoxicity.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample.

-

Express the results as a percentage of inhibition relative to the LPS-only control.

-

-

Causality and Validation: LPS is a potent inducer of the iNOS enzyme, which produces NO. A reduction in NO levels, in the absence of cytotoxicity, strongly suggests an inhibitory effect on the inflammatory pathway, likely through inhibition of iNOS expression or activity.[10]

Conclusion and Future Directions

8-Hydroxy-2-tetralone is a molecule of significant, albeit often indirect, importance in neuroscience and medicinal chemistry. Its primary value is firmly established as a versatile synthetic intermediate for producing potent serotonergic and dopaminergic modulators. The extensive use of its derivative, 8-OH-DPAT, has profoundly advanced our understanding of the 5-HT₁ₐ receptor's role in health and disease.

However, the intrinsic biological activities of 8-Hydroxy-2-tetralone itself remain largely underexplored. Preliminary data and structural analogy to other bioactive tetralones suggest a promising potential for anti-inflammatory, antioxidant, and direct neuroprotective effects. Future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro screening of 8-Hydroxy-2-tetralone against a panel of CNS receptors and inflammatory pathway targets.

-

Mechanism of Action Studies: Elucidating the specific molecular mechanisms if any promising activities are identified.

-

Structure-Activity Relationship (SAR): Synthesizing and testing novel derivatives of 8-Hydroxy-2-tetralone to optimize its potential intrinsic activities.

By systematically investigating both its foundational role in synthesis and its potential as a standalone bioactive compound, the scientific community can fully leverage the therapeutic potential of 8-Hydroxy-2-tetralone and its related chemical space.

References

-

Kline, A. E., et al. (2002). Protective effects of the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin against traumatic brain injury-induced cognitive deficits and neuropathology in adult male rats. Neuroscience Letters, 333(3), 183-186. [Link]

-

Meneses, A. (1998). Mechanism of action of 8-OH-DPAT on learning and memory. Behavioural Brain Research, 91(1-2), 15-22. [Link]

-

Arvidsson, L. E., et al. (1984). 8-Hydroxy-2-(alkylamino)tetralins and related compounds as central 5-hydroxytryptamine receptor agonists. Journal of Medicinal Chemistry, 27(1), 45-51. [Link]

-

Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369. [Link]

-

He, X. S., et al. (1993). Synthesis of (R,S)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand. Journal of Medicinal Chemistry, 36(21), 3161-3165. [Link]

-